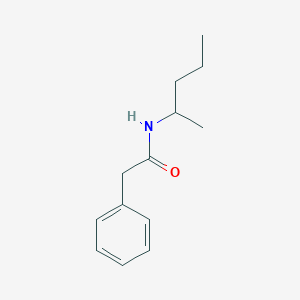

N-(pentan-2-yl)-2-phenylacetamide

Description

Overview of Phenylacetamide Scaffolds in Modern Organic Synthesis and Materials Science

Phenylacetamide scaffolds are prevalent in organic chemistry, serving as foundational structures for a diverse array of more complex molecules. In organic synthesis, these scaffolds are valued for their reactivity and the relative ease with which they can be modified. They are common starting materials or intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov For instance, derivatives of N-phenylacetamide have been designed and synthesized as potential antibacterial and nematicidal agents. nih.gov In materials science, the incorporation of phenylacetamide moieties into polymers can influence properties such as thermal stability and mechanical strength. The rigid phenyl group and the hydrogen-bonding capabilities of the amide group contribute to ordered molecular packing and intermolecular interactions.

Significance of Amide Functional Groups in Diverse Chemical Systems

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is of fundamental importance in chemistry and biology. This group is the cornerstone of peptides and proteins, where the amide linkage is known as a peptide bond. The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are crucial for defining the secondary, tertiary, and quaternary structures of proteins. In synthetic polymers like nylon and Kevlar, the amide linkage provides exceptional strength and durability. The stability of the amide bond towards hydrolysis, compared to esters, makes it a favored functional group in the design of stable drug molecules.

Research Gaps and Future Directions in Phenylacetamide Chemistry

While the chemistry of phenylacetamides is well-established, there remain areas for further investigation. A significant research gap is the comprehensive characterization of a wider range of N-alkyl substituted derivatives, including N-(pentan-2-yl)-2-phenylacetamide. Detailed experimental data on the physical and spectroscopic properties of many of these compounds are lacking.

Future research could focus on several key areas:

Systematic Structure-Property Relationship Studies: A systematic investigation into how the nature of the N-alkyl substituent influences the melting point, boiling point, solubility, and crystal packing of phenylacetamides would be highly valuable.

Advanced Materials Development: Exploring the use of N-alkyl phenylacetamides as building blocks for novel polymers and liquid crystals could lead to materials with tailored optical, thermal, and mechanical properties.

Medicinal Chemistry Exploration: While some N-substituted phenylacetamides have been explored for their biological activity, a comprehensive screening of a diverse library of these compounds against various biological targets could uncover new therapeutic leads. The study of how the lipophilicity and steric bulk of the N-alkyl group affect biological activity would be a particularly interesting avenue. nih.govbioline.org.br

Chemical and Physical Properties

Below are data tables detailing the known properties of this compound and its parent compound, 2-phenylacetamide (B93265), for comparative purposes.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | PubChem |

| Molecular Weight | 205.30 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CCC(C)NC(=O)CC1=CC=CC=C1 | PubChem |

| InChI Key | UDRTZLFXLTXGJU-UHFFFAOYSA-N | PubChem |

Table 2: Properties of 2-Phenylacetamide

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | PubChem nih.gov |

| Molecular Weight | 135.16 g/mol | PubChem nih.gov |

| Melting Point | 156-158 °C | Experimental |

| Boiling Point | 280-290 °C (decomposes) | Experimental chemicalbook.com |

| Appearance | White to off-white crystalline solid | Experimental |

| Solubility | Soluble in hot water, ethanol, and ether | Experimental |

Note: The data in this table is based on experimental values for the parent compound, 2-phenylacetamide.

Spectroscopic Data

The following tables provide expected and reported spectroscopic data for the parent compound, 2-phenylacetamide, which can serve as a reference for the analysis of this compound.

Table 3: ¹H NMR Spectral Data for 2-Phenylacetamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons |

| 5.5-7.5 (broad) | s | 2H | -NH₂ protons |

| 3.55 | s | 2H | -CH₂- protons |

Source: Spectral Database for Organic Compounds (SDBS). The spectrum is typically run in CDCl₃ or DMSO-d₆.

Table 4: ¹³C NMR Spectral Data for 2-Phenylacetamide

| Chemical Shift (ppm) | Assignment |

| 174.5 | C=O (carbonyl) |

| 135.8 | Aromatic C (quaternary) |

| 129.4 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.1 | Aromatic CH |

| 43.5 | -CH₂- |

Source: Spectral Database for Organic Compounds (SDBS). The spectrum is typically run in CDCl₃ or DMSO-d₆.

Table 5: IR Spectral Data for 2-Phenylacetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3390, 3200 | Strong, Broad | N-H stretch (amide) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1640 | Strong | C=O stretch (amide I) |

| 1610 | Medium | N-H bend (amide II) |

| 1495, 1450 | Medium | C=C stretch (aromatic) |

Source: NIST Chemistry WebBook. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

N-pentan-2-yl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-7-11(2)14-13(15)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEXPDQDHPXYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806815 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comprehensive Synthetic Methodologies for N Pentan 2 Yl 2 Phenylacetamide and Its Derivatives

Established Synthetic Pathways to N-(pentan-2-yl)-2-phenylacetamide

The formation of this compound is achieved by creating an amide bond between phenylacetic acid and pentan-2-amine. This can be accomplished through several established pathways, primarily involving the activation of the carboxylic acid.

The direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the synthesis of this compound necessitates the "activation" of the phenylacetic acid. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org

Common strategies include:

Conversion to Acyl Chlorides: A highly effective method involves converting phenylacetic acid to phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukmasterorganicchemistry.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by pentan-2-amine to form the desired amide. masterorganicchemistry.comprepchem.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct. prepchem.com

Use of Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. ucl.ac.ukresearchgate.netacs.org Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). ucl.ac.ukresearchgate.net

Optimization of these reactions involves the careful selection of the coupling reagent, solvent, temperature, and base. nih.gov For instance, while HATU is a highly effective coupling reagent, less expensive options like T3P (n-propylphosphonic acid anhydride) or CDI (1,1'-carbonyldiimidazole) are often preferred on a larger scale. ucl.ac.uk The choice of solvent is also critical; while DMF and CH₂Cl₂ are common, greener alternatives are increasingly being explored. ucl.ac.uknsf.gov

| Activating Agent/Method | Reactants | General Conditions | Key Features | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Phenylacetic acid, then pentan-2-amine | Often requires base (e.g., pyridine) to neutralize HCl byproduct. | Generates a highly reactive acyl chloride intermediate. | masterorganicchemistry.comprepchem.com |

| EDC/HOAt | Phenylacetic acid, pentan-2-amine | Coupling combination often used with a base like DIPEA. | Efficient method providing good conversion for diverse substrates. | acs.org |

| Carbonyldiimidazole (CDI) | Phenylacetic acid, then pentan-2-amine | Reaction proceeds via an acylimidazole intermediate. | A lower cost and stable reagent often used in process chemistry. | ucl.ac.uk |

| HATU | Phenylacetic acid, pentan-2-amine | Used with a non-nucleophilic base like DIPEA. | Highly effective but more expensive; common in small-scale synthesis. | ucl.ac.ukresearchgate.net |

In pursuit of more atom-economical and environmentally friendly processes, significant research has focused on the direct catalytic amidation of carboxylic acids with amines. dntb.gov.ua This approach avoids the use of stoichiometric activating agents, with water being the only byproduct. nih.gov

Key catalytic systems applicable to the synthesis of this compound include:

Boric Acid and Boronic Acid Derivatives: Boron-based catalysts are among the most reported for direct amidation. ucl.ac.uk Phenylboronic acid and its derivatives can catalyze the reaction between carboxylic acids and amines, typically requiring azeotropic removal of water using a Dean-Stark apparatus or molecular sieves. ucl.ac.ukmdpi.com Specific catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) have shown high activity at room temperature. organic-chemistry.org

Metal Catalysts: Various metal catalysts have been shown to facilitate direct amidation. For instance, NiCl₂ has been used to catalyze the amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, suggesting its potential applicability to pentan-2-amine. nih.gov Other systems based on ruthenium have also been developed for the dehydrogenative coupling of alcohols and amines to yield amides. sigmaaldrich.com

Despite these advances, the industrial uptake of catalytic amidation has been slow, partly due to limited reaction scope or failure to meet key green chemistry criteria. ucl.ac.uk A critical aspect of developing a catalytic process is to run a control reaction without the catalyst to assess the background thermal reaction, which can sometimes be significant. mdpi.com

The structure of this compound contains a chiral center in the pentan-2-yl moiety. If a single enantiomer of pentan-2-amine (either (R)- or (S)-pentan-2-amine) is used in the synthesis, the resulting product will be a single enantiomer of this compound. The synthesis of chiral amides is a significant area of research, particularly in medicinal chemistry. rsc.orgchemrxiv.orgnih.gov

Key strategies for stereoselective synthesis include:

Use of Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as (R)- or (S)-pentan-2-amine. The development of efficient methods for synthesizing chiral amines, such as through asymmetric hydrogenation, is crucial for this strategy. acs.org

Asymmetric Catalysis: In cases where a prochiral precursor is used, asymmetric catalysis can be employed to create the desired stereocenter. For example, the asymmetric hydrogenation of specific enamides using chiral rhodium or ruthenium catalysts (e.g., with DIPAMP or BINAP ligands) is a common technique for producing chiral amines and amides. youtube.com Another approach involves the enantioselective amination of ketenes, generated in situ from α-diazoketones, using chiral phosphoric acid catalysts. chemrxiv.org

Kinetic Resolution: It is also possible to resolve a racemic mixture of the amine or the final amide product using enzymatic or chemical methods that selectively react with one enantiomer.

A major challenge in peptide synthesis and related amide formations involving chiral carboxylic acids is the risk of racemization at the α-carbon. However, for the synthesis of this compound, the chirality resides on the amine component, and the α-carbon of the phenylacetic acid moiety is not stereogenic, thus simplifying the stereochemical considerations.

Novel Synthetic Route Development and Process Intensification

Modern chemical synthesis places a strong emphasis on sustainability, efficiency, and safety. This has driven the development of novel synthetic methodologies and process intensification techniques like flow chemistry.

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. ucl.ac.uk For the synthesis of this compound, this translates to several areas of exploration:

Catalytic Direct Amidation: As discussed previously, replacing stoichiometric coupling agents with catalysts is a primary goal of green amide synthesis. sigmaaldrich.com This significantly improves the atom economy and reduces the generation of byproducts. ucl.ac.uk

Greener Solvents: Traditional solvents like DMF, NMP, and dichloromethane (B109758) are effective but pose environmental and health risks. nsf.gov Research is focused on finding safer alternatives. This includes bio-based solvents like p-cymene (B1678584) or even performing reactions in water using micellar catalysis with surfactants like TPGS-750-M. nsf.govacs.org

Solvent-Free Reactions: In some cases, reactions can be performed neat (without solvent), particularly with heating, which can lead to very high efficiency. semanticscholar.orgresearchgate.net For instance, a solvent-free method using boric acid as a catalyst for the reaction of carboxylic acids and urea (B33335) has been reported. semanticscholar.org

Energy Efficiency: Utilizing microwave irradiation or developing catalysts that function at ambient temperature can reduce the energy consumption of the synthesis. researchgate.netmdpi.com

The Process Mass Intensity (PMI) is a key metric used to evaluate the greenness of a process, representing the total mass of input (raw materials, solvents, etc.) used to produce a certain mass of product. Catalytic methods generally offer a significantly lower PMI compared to traditional stoichiometric approaches. ucl.ac.ukacs.org

| Green Chemistry Approach | Principle | Application to Amide Synthesis | Potential Benefit | Reference |

|---|---|---|---|---|

| Catalytic Direct Amidation | Atom Economy, Waste Prevention | Using catalysts (e.g., boronic acids) to directly couple phenylacetic acid and pentan-2-amine. | Water as the only byproduct, reduced waste. | ucl.ac.uksigmaaldrich.com |

| Use of Greener Solvents | Safer Solvents & Auxiliaries | Replacing DMF or CH₂Cl₂ with water (micellar catalysis) or bio-based solvents like p-cymene. | Reduced environmental impact and health hazards. | nsf.govacs.org |

| Solvent-Free Synthesis | Waste Prevention | Heating a mixture of reactants with a catalyst (e.g., boric acid) without any solvent. | Eliminates solvent waste and simplifies purification. | semanticscholar.org |

| Energy Efficiency | Design for Energy Efficiency | Employing catalysts that work at room temperature or using microwave-assisted synthesis. | Reduced energy consumption and potentially faster reactions. | researchgate.netmdpi.com |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety when handling reactive intermediates. prolabas.comresearchgate.net

For the synthesis of this compound, a flow process could be designed as follows:

A stream of phenylacetic acid and an activating agent (or a heterogeneous catalyst packed in a column) would be mixed with a stream of pentan-2-amine.

The combined stream would pass through a heated coil or tube reactor where the amide formation occurs.

The output stream could then be directed to an in-line purification module (e.g., liquid-liquid extraction or chromatography) to isolate the pure product.

This approach is particularly well-suited for multistep syntheses, allowing for the "telescoping" of reactions without isolating intermediates. acs.org Flow chemistry has been successfully applied to various amide bond-forming reactions, including those using solid-supported reagents and catalysts, which simplifies product purification. nih.govthieme-connect.de The improved space-time yields and potential for automation make flow chemistry a highly attractive strategy for the efficient and sustainable production of amides. nih.gov

Functionalization and Derivatization Strategies of this compound

The derivatization of this compound can be systematically approached by targeting its three main structural components: the phenyl group, the pentan-2-yl substituent, and the core acetamide (B32628) structure for building larger systems.

The phenyl ring of the 2-phenylacetamide (B93265) moiety is a primary site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, can be applied. The directing effect of the alkyl-amide substituent would typically favor substitution at the ortho- and para-positions of the ring.

More advanced and selective methodologies, such as transition-metal-catalyzed C-H bond activation, offer precise control over the site of functionalization. While specific studies on this compound are not extensively documented, research on analogous N-substituted phenylacetamides provides a clear blueprint for these transformations. For instance, iridium-catalyzed C-H alkynylation has been shown to be effective for the ortho-functionalization of the phenyl ring in related structures. This type of reaction highlights the potential to introduce synthetically versatile alkynyl groups, which can then be used in a variety of subsequent transformations like click chemistry, cyclization reactions, or as precursors for other functional groups.

The table below summarizes representative conditions for such transformations on analogous phenylacetamide scaffolds, which are expected to be applicable to this compound.

Table 1: Representative Conditions for Phenyl Ring Functionalization of Phenylacetamide Analogs

| Substrate Type | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| N-Aryl Phenylacetamide | [IrCp*Cl₂]₂, AgNTf₂, AgOAc, Alkyne, DCE, 70°C | Ortho-alkynylated product | Good |

| Phenylacetamide | HNO₃, H₂SO₄ | Mixture of ortho/para-nitro phenylacetamide | Variable |

| Phenylacetamide | Br₂, FeBr₃ | Mixture of ortho/para-bromo phenylacetamide | Variable |

The pentan-2-yl group, being a saturated alkyl chain, is generally less reactive than the aromatic phenyl ring. Its functionalization typically requires more vigorous reaction conditions, often involving radical-based transformations.

Direct, selective functionalization of the C-H bonds on the pentan-2-yl moiety is challenging due to the presence of multiple, chemically similar secondary and primary C-H bonds. Methods like photochemical or radical-initiated halogenation (e.g., using N-bromosuccinimide) could introduce a halogen atom onto the alkyl chain. This newly installed functional group would then serve as a handle for subsequent nucleophilic substitution or elimination reactions, opening pathways to introduce amines, azides, alcohols, or alkenes.

However, a significant challenge with such approaches is the lack of regioselectivity, which would likely result in a mixture of isomeric products. The literature reviewed does not provide specific, selective methods for the derivatization of the pentan-2-yl group within this particular molecular context. Therefore, this area remains a subject for future research and methods development, possibly involving advanced catalytic systems capable of discriminating between the different C-H bonds of the alkyl chain.

The construction of molecules containing two or more this compound units, known as bis- or multi-phenylacetamide systems, can be achieved through several synthetic strategies. These larger architectures are of interest for developing molecules with multivalent binding capabilities or unique material properties.

One common approach involves using a linker molecule with two or more reactive sites. For example, a diamine can be reacted with two equivalents of phenylacetyl chloride or an activated phenylacetic acid derivative (e.g., using coupling agents like DCC or EDC) to form a bis-amide structure where two phenylacetamide units are joined.

Alternatively, the phenylacetamide unit itself can be functionalized to act as a building block. For instance, a 2-(4-aminophenyl)acetamide (B1267592) derivative could be synthesized and subsequently used in reactions to create larger, more complex structures. A notable example from related research is the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a known glutaminase (B10826351) inhibitor, which features two phenylacetamide units linked through a complex heterocyclic and sulfide-containing bridge. sigmaaldrich.com This demonstrates a sophisticated approach where the core amide is part of a larger, functional molecular assembly. sigmaaldrich.com

Another strategy involves preparing a functionalized phenylacetamide that can be coupled to another unit. For instance, starting with 2-chloro-N-substituted-acetamides allows for subsequent reaction with nucleophiles, such as the nitrogen atom of a piperazine (B1678402) ring, to link two molecular fragments. nih.govbioline.org.br This method has been used to create extensive libraries of phenylacetamide derivatives. nih.govbioline.org.br

The table below outlines conceptual strategies for synthesizing these more complex systems.

Table 2: Conceptual Strategies for Bis-phenylacetamide Synthesis

| Strategy | Reactant 1 | Reactant 2 | Linker Type | Resulting Structure |

|---|---|---|---|---|

| Diamine Linkage | Phenylacetyl chloride | 1,n-Diaminoalkane | Amide Bonds | Two phenylacetamide units linked by an alkyl chain |

| Thiazole Linkage | 4-Amino-N-phenylacetamide intermediate | α-Halocarbonyl compound | Thiazole Ring | Phenylacetamide units incorporated into heterocyclic systems nih.gov |

| Piperazine Linkage | 2-Chloro-N-phenylacetamide | Piperazine | C-N Bonds | Two phenylacetamide units linked by a piperazine ring bioline.org.br |

Advanced Spectroscopic and Structural Elucidation of N Pentan 2 Yl 2 Phenylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-(pentan-2-yl)-2-phenylacetamide, offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific atoms within the molecular structure of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aromatic protons of the phenyl group appear in the downfield region, usually between δ 7.2 and 7.4 ppm. The two protons of the methylene (B1212753) group (CH₂) adjacent to the phenyl ring and the carbonyl group show a singlet at approximately δ 3.6 ppm. The methine proton (CH) on the pentyl chain, being adjacent to the nitrogen atom, is observed further downfield. The various methylene and methyl protons of the pentyl group resonate in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is typically the most downfield signal, appearing around δ 170 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 125-135 ppm). The methylene carbon adjacent to the carbonyl group gives a signal around δ 44 ppm. The carbons of the pentyl group are found in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-CH (ortho, meta, para) | 7.20 - 7.40 | 127.0 - 129.5 |

| Phenyl-C (quaternary) | - | ~135.0 |

| CH₂ (benzyl) | ~3.60 | ~44.0 |

| C=O (amide) | - | ~170.0 |

| NH | ~5.70 | - |

| CH (on pentyl) | ~4.00 | ~48.0 |

| CH₂ (on pentyl) | 1.20 - 1.50 | 20.0 - 40.0 |

| CH₃ (on pentyl) | 0.80 - 1.20 | 10.0 - 25.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the adjacent methylene and methyl protons on the pentyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the phenyl ring and the pentyl group.

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) is employed to study the compound in its crystalline form. mdpi.com This technique can reveal information about polymorphism (the existence of different crystal structures), molecular packing, and dynamics in the solid state. mdpi.com By analyzing the chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), one can gain insights into the local environment of each carbon atom within the crystal lattice. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of N-alkyl-2-phenylacetamides is often characterized by specific cleavage patterns. nih.gov A common fragmentation involves the cleavage of the bond alpha to the carbonyl group, which can lead to the formation of a tropylium (B1234903) ion at m/z 91, a characteristic fragment for compounds containing a benzyl (B1604629) group. Another significant fragmentation pathway for N-alkyl-2-phenylacetamides is the cleavage of the bond alpha to the carbonyl function, which can result in an ion fragment of m/z 92 after a hydrogen transfer and elimination of a ketene. nih.gov The fragmentation of the pentyl group can also occur, leading to a series of smaller fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₅H₁₁]⁺ |

| 92 | [C₇H₈]⁺ (after H transfer) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. epfl.chresearchgate.net These spectra serve as a "fingerprint" for the compound and are used to identify the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption observed around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1550 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum.

Interactive Data Table: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | ~1550 |

| C-N Stretch | 1400 - 1420 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

Since this compound possesses a chiral center at the second carbon of the pentyl group, it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration (R or S) of a chiral molecule.

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum with a theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry of this compound can be unequivocally assigned. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

For instance, the crystal structure of 2-chloro-N-methyl-N-phenylacetamide has been determined by X-ray diffraction. researchgate.net In this related molecule, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. The dihedral angle between this plane and the benzene (B151609) ring is a significant feature, measured at 87.07(5)°. researchgate.net This near-perpendicular arrangement is a common feature in such structures and influences the intermolecular interactions.

Below are tables detailing the kind of crystallographic information that would be obtained from an X-ray diffraction study of this compound, based on the data available for the analogous compound 2-chloro-N-methyl-N-phenylacetamide. researchgate.net

Table 1: Crystal Data and Structure Refinement for a Representative Secondary Amide

| Parameter | Value |

| Empirical formula | C₉H₁₀ClNO |

| Formula weight | 183.63 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.3391 (12) Åb = 6.5898 (10) Åc = 18.941 (3) Å |

| β = 91.192 (9)° | |

| Volume | 915.9 (2) ų |

| Z | 4 |

| Density (calculated) | 1.332 Mg/m³ |

| Absorption coefficient | 0.37 mm⁻¹ |

| F(000) | 384 |

Data based on the analysis of 2-chloro-N-methyl-N-phenylacetamide. researchgate.net

Table 2: Selected Bond Lengths and Angles for a Representative Secondary Amide

| Bond/Angle | Length (Å) / Angle (°) |

| C-N | Shorter than typical single bonds |

| C=O | Typical double bond length |

| Dihedral Angle (Amide plane to Phenyl ring) | 87.07 (5) |

Qualitative and quantitative data based on the analysis of 2-chloro-N-methyl-N-phenylacetamide. researchgate.net

The determination of the crystal structure of this compound would provide definitive values for these and other structural parameters, allowing for a complete understanding of its solid-state conformation and intermolecular interactions. Such data is invaluable for computational modeling, understanding structure-activity relationships, and for quality control in synthetic processes.

Computational Chemistry and Theoretical Investigations of N Pentan 2 Yl 2 Phenylacetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. For N-(pentan-2-yl)-2-phenylacetamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can elucidate a range of molecular characteristics. researchgate.net

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap implies lower reactivity. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), typically around electronegative atoms like oxygen and nitrogen, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net

Other properties, such as the dipole moment, polarizability, and various thermodynamic parameters, can also be accurately computed. These theoretical findings are crucial for understanding the molecule's reactivity, stability, and potential interactions.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 Debye | Measures molecular polarity |

| Molecular Electrostatic Potential | Red (Negative) near C=O | Predicts sites for electrophilic attack |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and intermolecular interactions. mdpi.com For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

During an MD simulation, the trajectory of atoms and molecules is tracked over time. Analysis of this trajectory can reveal key insights. researchgate.net The root-mean-square deviation (RMSD) of the atomic positions is often monitored to assess when the system has reached equilibrium and to analyze the stability of different conformations. mdpi.com The root-mean-square fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule.

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in a solvent box (e.g., water or an organic solvent), it is possible to analyze the formation and lifetime of intermolecular hydrogen bonds and other non-covalent interactions, which govern its solubility and binding behavior. rsc.org

Table 2: Example Conformational Analysis Data from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° | 0.00 | 65% |

| 2 | -65° | 1.25 | 25% |

| 3 | 70° | 1.80 | 10% |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be a powerful aid in structure verification and analysis. The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for this compound can be achieved with high accuracy. nsf.gov

For NMR predictions, DFT calculations are commonly performed on the optimized molecular geometry. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used in conjunction with DFT functionals (e.g., WP04, ωB97X-D) to calculate the magnetic shielding tensors for each nucleus. nsf.govidc-online.com These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane. Comparing these predicted shifts with experimental data can confirm a proposed structure or help assign signals in a complex spectrum. nih.gov

Similarly, IR frequencies can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental IR spectra. researchgate.netchemicalbook.com

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| Carbonyl (C=O) | 171.5 | 170.8 | +0.7 |

| Phenyl (C1) | 135.8 | 134.9 | +0.9 |

| CH (pentyl) | 49.5 | 48.9 | +0.6 |

| Methylene (B1212753) (CH₂) | 44.1 | 43.6 | +0.5 |

Computational Studies on Reaction Mechanisms and Transition States in this compound Formation or Transformation

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the formation of this compound. A common synthetic route involves the condensation of phenylacetic acid and pentan-2-amine. Computational studies can model this reaction to determine its feasibility and map out the entire reaction pathway.

Table 4: Hypothetical Energy Profile for the Formation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Phenylacetic acid + pentan-2-amine | 0.0 |

| Transition State | Amide bond formation TS | +25.5 |

| Products | This compound + H₂O | -5.0 |

Stereochemical Predictions and Chirality Studies

The presence of a chiral center at the second position of the pentyl group means that this compound exists as a pair of enantiomers: (R)-N-(pentan-2-yl)-2-phenylacetamide and (S)-N-(pentan-2-yl)-2-phenylacetamide. nih.gov Computational chemistry offers methods to study and predict the properties of these stereoisomers.

The three-dimensional structures of both the (R) and (S) enantiomers can be modeled and their energies calculated. While enantiomers have identical energies in an achiral environment, computational studies can investigate their interactions with other chiral molecules. Furthermore, chiroptical properties, which are used experimentally to distinguish between enantiomers, can be predicted. For instance, the specific optical rotation can be calculated using time-dependent DFT (TD-DFT). These predictions can be invaluable for assigning the absolute configuration of a synthesized sample by comparing the calculated and experimental optical rotation values.

Computational studies can also explore more subtle forms of stereoisomerism, such as the presence of different stable rotational isomers (rotamers) that might arise from hindered rotation around the amide bond or other single bonds. researchgate.net

Table 5: Illustrative Predicted Chiroptical Properties for Enantiomers

| Enantiomer | Calculated Optical Rotation [α]D | Expected Experimental Sign |

| (R)-N-(pentan-2-yl)-2-phenylacetamide | -25.8° | Negative |

| (S)-N-(pentan-2-yl)-2-phenylacetamide | +25.8° | Positive |

Chemical Reactivity, Mechanistic Studies, and Non Clinical Applications of N Pentan 2 Yl 2 Phenylacetamide

Investigation of Reaction Mechanisms Involving the Amide Linkage

The amide linkage is the defining functional group of N-(pentan-2-yl)-2-phenylacetamide, and its reactivity is central to the compound's chemical behavior. While specific mechanistic studies on this exact molecule are not extensively documented, the general reaction mechanisms of secondary amides are well-established and applicable.

One of the most fundamental reactions of amides is hydrolysis, which involves the cleavage of the amide bond to yield a carboxylic acid (phenylacetic acid) and an amine (pentan-2-amine). This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Another significant reaction pathway for amides is chlorination. Studies on the chlorination of N-methylacetamide with hypochlorous acid (HOCl) have shown that the reaction likely proceeds through an iminol intermediate. This general mechanism is believed to apply to a wide range of amides. The formation of the iminol tautomer is a key step, which is then followed by its reaction with HOCl to form the N-chloroamide.

The amide group in this compound can also undergo reduction to form the corresponding amine, N-(pentan-2-yl)-2-phenylethanamine, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Role of this compound as a Synthetic Intermediate in Complex Molecule Synthesis

Phenylacetamide and its derivatives are valuable building blocks in organic synthesis. While the direct use of this compound as a synthetic intermediate is not widely reported, its structural motifs are found in more complex molecules, suggesting its potential as a precursor.

For instance, the synthesis of various N-substituted-2-phenylacetamide derivatives often starts with a simpler precursor like 2-chloro-N-phenylacetamide, which is then coupled with various amines or other nucleophiles. researchgate.net A similar strategy could theoretically be employed where this compound is first synthesized and then modified at the phenyl ring or the pentyl group to create more complex structures.

In one documented synthesis, various 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides were created by coupling 2-chloro-N-phenylacetamide with different arylpiperazines. researchgate.net This highlights the general utility of the N-phenylacetamide scaffold in building larger, more complex molecules. Similarly, a study on the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties started with p-phenylenediamine, which was then elaborated into the final complex products. nih.gov These examples underscore the role of the core phenylacetamide structure as a foundational element in multi-step syntheses.

Exploration of this compound in Material Science Research (e.g., Polymer Additives, Liquid Crystals)

The application of phenylacetamide derivatives extends into material science, although specific research on this compound in this context is limited. However, the properties of related compounds suggest potential avenues for exploration. For example, acetanilide, a related amide, is used as an inhibitor of hydrogen peroxide decomposition and to stabilize cellulose (B213188) ester varnishes. hmdb.ca The structural characteristics of this compound, such as its aromatic ring and amide group capable of hydrogen bonding, could impart stabilizing or modifying properties to polymers.

In the field of liquid crystals (LCs), molecular orientation is key. Research has shown that polymer films can be used to control the alignment of LC molecules. For example, polystyrene derivatives modified with LC precursor molecules have been synthesized to investigate this phenomenon. nih.gov The rigid phenyl group and the flexible pentyl chain of this compound give it an amphiphilic character that could be explored for its potential to influence the alignment of liquid crystals or to be incorporated into novel polymer structures.

Biological Target Identification and Interaction Studies (Strictly in vitro and in silico without clinical context)

To understand the potential biological activity of this compound, non-clinical in silico and in vitro methods are invaluable. These studies can predict and characterize molecular interactions without involving clinical subjects.

In Silico Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding of ligands to the active sites of proteins. While specific docking studies for this compound are not prevalent, research on analogous structures provides a framework for understanding its potential interactions.

For example, docking studies have been performed on various phenylacetamide derivatives to investigate their potential as therapeutic agents. In one such study, 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives were docked into a homology model of the human N-formyl peptide receptor 1 (FPR1), revealing key interactions within the binding pocket. nih.gov Other studies have successfully used docking to evaluate N-phenylacetamide conjugates as potential carbonic anhydrase inhibitors. medchemexpress.com These studies typically show that the phenyl group engages in hydrophobic or π-π stacking interactions, while the amide group forms crucial hydrogen bonds with amino acid residues in the protein's active site. It is plausible that this compound would exhibit similar binding modes.

Table 1: Examples of In Silico Docking Studies on Phenylacetamide Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives | Human Formyl Peptide Receptor 1 (FPR1) | Binding pocket shares features with known peptide agonists. nih.gov |

| N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | Carbonic Anhydrase (hCA I, II, IX, XII) | Identified key interactions for inhibitory activity. medchemexpress.com |

This table presents data for structurally related compounds to infer potential interactions of this compound.

In Vitro Enzyme Assays for Inhibition or Activation Mechanisms (Non-clinical models)

In vitro enzyme assays are essential for determining whether a compound can inhibit or activate a particular enzyme. The parent compound, 2-phenylacetamide (B93265), has been shown to inhibit the p38 MAPK signaling pathway. mdpi.com This pathway is involved in cellular responses to stress and inflammation.

Furthermore, more complex N-phenylacetamide derivatives have been synthesized and tested for their inhibitory effects on various enzymes. For instance, N-phenylacetamide-2-oxoindole benzensulfonamide conjugates were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. medchemexpress.com Several of these compounds showed potent inhibition, with Ki values in the nanomolar range against hCA II and hCA I. medchemexpress.com Another study synthesized 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides and evaluated them for potential antipsychotic activity, which may involve the inhibition of certain receptors or enzymes. researchgate.net

Table 2: In Vitro Enzyme Inhibition by Phenylacetamide-Related Compounds

| Compound/Derivative | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| 2-Phenylacetamide | p38 MAPK signaling pathway | Inhibition of the pathway. mdpi.com |

This table presents data for structurally related compounds to infer potential interactions of this compound.

Receptor Binding Studies in Isolated Systems (Non-clinical models)

Receptor binding assays are used to measure the affinity of a ligand for a receptor. These studies are crucial for identifying potential drug targets. Research on complex phenylacetamide derivatives has suggested interactions with various receptors. For example, a series of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides were synthesized, and their pharmacological evaluation suggested a potential interaction with serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors. researchgate.net

In another study, a synthesized isoquinoline (B145761) precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was investigated for its relationship with acetylcholine (B1216132) and serotonin neurotransmitter systems, indicating the broad potential for this class of compounds to interact with key biological signaling pathways. These findings suggest that this compound could also be screened for activity at a range of G-protein coupled receptors and other receptor types.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Pentan 2 Yl 2 Phenylacetamide Analogs

Design and Synthesis of N-(pentan-2-yl)-2-phenylacetamide Analogs with Systematic Structural Variations

The design and synthesis of analogs of this compound involve systematic modifications of its core structure to investigate the impact of these changes on its properties. The synthesis of such chiral amide derivatives can be achieved through various established and novel chemical routes. researchgate.netnih.govresearchgate.net

Another versatile approach is the coupling of a carboxylic acid with an amine using a coupling reagent. This method avoids the need for the often-reactive acyl chlorides and allows for a broader range of functional groups to be present in the starting materials. For instance, various substituted phenylacetic acids can be coupled with pentan-2-amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), or other modern coupling agents. masterorganicchemistry.com

The synthesis of N-acyl-α-amino amides from α-keto esters and ammonia (B1221849) presents another synthetic pathway. This methodology could be adapted for the synthesis of this compound analogs. Furthermore, enzymatic routes are increasingly being explored for the synthesis of chiral amines and amides due to their high stereoselectivity and environmentally friendly nature. nih.gov

Systematic structural variations can be introduced at three main positions of the this compound scaffold:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) of the phenyl ring can modulate the electronic and lipophilic character of the molecule. nih.gov

The Acetamide (B32628) Backbone: The length of the acyl chain can be altered, or substituents can be introduced at the α-carbon.

The N-pentyl Group: The structure of the alkyl group attached to the nitrogen can be varied. This includes changing the chain length, branching, or introducing cyclic moieties.

For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized to explore their biological activities. mdpi.com While not direct analogs of this compound, this work demonstrates the principle of introducing significant structural modifications to the core phenylacetamide structure.

Below is a table illustrating potential systematic structural variations for the synthesis of this compound analogs:

| Variation Point | Parent Structure Moiety | Example Modifications | Synthetic Strategy |

| Phenyl Ring | Unsubstituted Phenyl | 4-Chloro, 4-Methoxy, 3,4-Dichloro | Acylation using substituted phenylacetyl chlorides or coupling of substituted phenylacetic acids. |

| Acetamide Backbone | Phenylacetyl | Propionyl, Butyryl, α-Methylphenylacetyl | Use of corresponding acyl chlorides or carboxylic acids. |

| N-Alkyl Group | Pentan-2-yl | Pentan-1-yl, Cyclohexyl, Benzyl (B1604629) | Reaction with the corresponding primary or secondary amine. |

Comparative Analysis of Structural Modifications on Chemical Reactivity and Interactions

Structural modifications to this compound analogs can significantly influence their chemical reactivity and intermolecular interactions. The amide functional group itself possesses a unique set of properties, including high boiling points and melting points due to strong intermolecular hydrogen bonding. diplomatacomercial.comlibretexts.org The presence of a carbonyl group makes the amide polar, and the lone pair of electrons on the nitrogen atom can be delocalized, giving the C-N bond partial double-bond character and restricting rotation. masterorganicchemistry.com

Impact on Chemical Reactivity:

The reactivity of the amide bond can be altered by substituents on the phenyl ring and the N-alkyl group. Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, such as hydrolysis. diplomatacomercial.com Conversely, electron-donating groups would decrease its reactivity. The steric bulk of the N-alkyl group can also hinder the approach of reactants to the carbonyl center.

Intermolecular Interactions:

The nature and strength of intermolecular interactions are crucial for the physicochemical properties of the analogs. These interactions include:

Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors (N-H) and acceptors (C=O). youtube.com Tertiary amides can only act as hydrogen bond acceptors. The ability to form hydrogen bonds significantly affects properties like boiling point and solubility.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems. The strength of this interaction can be modulated by the electronic nature of the substituents on the ring.

Van der Waals Forces: These forces are present in all molecules and increase with the size of the molecule.

A comparative analysis of different analogs can reveal the contribution of each type of interaction. For instance, comparing the boiling points of a primary amide, a secondary amide, and a tertiary amide of similar molecular weight can illustrate the importance of hydrogen bonding. youtube.com The introduction of a triazole ring as a bioisosteric replacement for the amide group can alter the geometry and hydrogen bonding patterns of the molecule. researchgate.net

The following table summarizes the expected impact of structural modifications on key chemical properties:

| Structural Modification | Effect on Reactivity (Hydrolysis) | Effect on Intermolecular Interactions | Expected Physicochemical Change |

| Electron-withdrawing group on phenyl ring | Increase | May alter π-π stacking | Potential change in solubility and melting point |

| Electron-donating group on phenyl ring | Decrease | May alter π-π stacking | Potential change in solubility and melting point |

| Increased steric bulk of N-alkyl group | Decrease | Increased Van der Waals forces | Higher boiling point, potentially lower solubility |

| Replacement of N-H with N-alkyl (secondary to tertiary amide) | Generally decreases | Loss of N-H hydrogen bond donation | Lower boiling point compared to secondary amide of similar MW |

Studies on quinolone carboxylic acid derivatives have shown that intramolecular hydrogen bonds and dispersive forces are significant factors in their intermolecular interactions. mdpi.com Similar computational methods could be applied to this compound analogs to understand the energetic contributions of different interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes Relevant to Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.govresearchgate.net This approach is valuable in the research of this compound analogs as it allows for the prediction of properties for yet-to-be-synthesized compounds, thereby guiding experimental efforts. iupac.org

The fundamental principle of QSPR is that the structure of a molecule contains all the information that determines its properties. iupac.org A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies).

Developing a QSPR Model:

The development of a QSPR model for this compound analogs would involve the following steps:

Data Set Collection: A diverse set of analogs with experimentally determined values for the property of interest (e.g., solubility, boiling point, lipophilicity) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., neural networks), are used to build a model that correlates the descriptors with the property. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Applications in Research:

QSPR models can be used to predict a variety of physicochemical attributes relevant to the research of this compound analogs, including:

Solubility: Predicting aqueous solubility is crucial for many research applications. nih.gov

Lipophilicity (logP): This property is important for understanding how a compound might distribute between different phases.

Boiling Point and Melting Point: These properties are fundamental for the characterization of new compounds. researchgate.net

Chromatographic Retention Time: Predicting retention times can aid in the analysis and purification of synthesized analogs.

A hypothetical QSPR model for predicting the boiling point of N-alkyl-2-phenylacetamide analogs might take the following form:

Boiling Point = a(Molecular Weight) + b(Polar Surface Area) - c*(Number of Rotatable Bonds) + constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis.

The following table provides examples of descriptors that could be used in QSPR modeling for these analogs:

| Descriptor Type | Example Descriptor | Relevance to Physicochemical Property |

| Constitutional | Molecular Weight | Correlates with size and Van der Waals forces, influencing boiling point. |

| Topological | Wiener Index | Relates to molecular branching, which can affect boiling point and viscosity. |

| Geometrical | Molecular Surface Area | Influences interactions with solvents, affecting solubility. |

| Electronic | Dipole Moment | Reflects molecular polarity, which is a key factor in solubility and intermolecular forces. |

By using QSPR, researchers can prioritize the synthesis of analogs with desired physicochemical properties, making the research process more efficient.

Ligand-Based and Target-Based Approaches in SAR Elucidation (Non-clinical context)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. wikipedia.orgdrugdesign.org In a non-clinical research context, this "activity" could refer to a wide range of measurable effects, such as binding affinity to a specific protein, inhibition of an enzyme, or a particular chemical reactivity. The elucidation of SAR can be approached from two main perspectives: ligand-based and target-based. researchgate.netnih.gov

Ligand-Based Approaches:

When the three-dimensional structure of the molecular target is unknown, ligand-based methods are employed. These approaches rely on the analysis of a set of molecules known to possess a certain activity. The underlying principle is that molecules with similar structures are likely to have similar activities.

Key ligand-based methods include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. By aligning a set of active molecules, a common pharmacophore model can be developed. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of new analogs. For example, a pharmacophore for a series of phenylacetamide analogs might include a hydrophobic aromatic region, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the N-H group). nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a 3D model that relates the biological activity of a set of molecules to their 3D properties, such as steric and electrostatic fields. The resulting model can be visualized as a 3D map, highlighting regions where positive or negative steric bulk or electrostatic potential would increase or decrease activity.

Target-Based Approaches:

When the 3D structure of the molecular target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy, target-based approaches can be used. These methods involve studying the interactions between the ligand and the target at the atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Docking simulations can provide insights into the binding mode of this compound analogs and help to rationalize the observed SAR. For instance, docking could reveal that a substituent on the phenyl ring is making a favorable interaction with a specific amino acid residue in the binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. This can help to understand the stability of the binding mode predicted by docking and to identify key interactions that are maintained throughout the simulation. nih.gov

The following table compares ligand-based and target-based approaches:

| Approach | Requirement | Information Gained | Application in Research of this compound Analogs |

| Ligand-Based | A set of active and inactive molecules | A model of the essential features for activity (pharmacophore) or a 3D-QSAR model. | Designing new analogs with desired activity in the absence of a known target structure. |

| Target-Based | 3D structure of the molecular target | Detailed understanding of the ligand-target interactions at the atomic level. | Rationalizing observed SAR and designing new analogs with improved binding affinity to a known target. |

By combining both ligand-based and target-based approaches, a more comprehensive understanding of the SAR of this compound analogs can be achieved, facilitating the design of new compounds with tailored properties for specific research applications.

Advanced Analytical Method Development and Quality Control for N Pentan 2 Yl 2 Phenylacetamide in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and quantification of N-(pentan-2-yl)-2-phenylacetamide and its potential impurities. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte and the specific analytical goal, such as purity assessment, impurity profiling, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and versatility. A reverse-phase HPLC method is typically the first choice for a compound of this polarity.

The development of a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main peak from any process-related impurities or degradation products. Key parameters include the choice of stationary phase (column), mobile phase composition, pH, and detector settings. Based on methods developed for structurally similar compounds like N-acetyl-2-phenylethylamine and other N-substituted amides, a robust method can be established. sielc.com

A typical starting point for method development would be a C18 column with a gradient elution using a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and reproducibility. sielc.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to suppress silanol (B1196071) activity and ensure consistent ionization for MS detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |

| Gradient | 30% B to 95% B over 15 min | A scouting gradient to separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This method would be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure its suitability for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a research batch of this compound. These impurities can include residual solvents from the synthesis and purification process, as well as unreacted volatile starting materials.

Given that amides can sometimes exhibit poor peak shape in GC due to their polarity and potential for hydrogen bonding, a derivatization step may be considered to enhance volatility and thermal stability. researchgate.net However, direct analysis is often possible using a column specifically designed for amine analysis or a mid-polarity column. nih.govlabrulez.com A headspace GC-MS method is particularly effective for analyzing highly volatile impurities like residual solvents. nih.gov

Table 2: Potential Volatile Impurities and GC-MS Considerations

| Potential Impurity | Source | Analytical Consideration |

| Pentan-2-amine | Unreacted starting material | A basic compound that may exhibit peak tailing. A basic-deactivated or specialized amine column is recommended. labrulez.com |

| Toluene / Xylene | Reaction solvent | Easily detected by standard GC-MS methods. |

| Dichloromethane (B109758) | Extraction solvent | A volatile solvent readily analyzed by headspace GC-MS. |

| Methanol / Ethanol | Recrystallization solvent | Highly volatile, best analyzed by headspace GC-MS. |

The mass spectrometer provides definitive identification of the impurities based on their mass spectra, which can be compared to library spectra. Quantification can be performed using an internal or external standard method.

Chiral Chromatography for Enantiomeric Excess Determination

The N-(pentan-2-yl) group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-N-(pentan-2-yl)-2-phenylacetamide. Since the biological or material properties of enantiomers can differ significantly, it is crucial to determine the enantiomeric excess (e.e.) of a synthesized batch. nih.gov

Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for a broad range of chiral compounds. nih.gov

For the separation of the enantiomers of this compound, a systematic screening of different chiral columns and mobile phases would be necessary. A permethylated β-cyclodextrin stationary phase has shown success in separating the enantiomers of other chiral molecules under reversed-phase conditions. nih.gov

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) or Cyclobond I 2000 PM (permethylated β-cyclodextrin) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) or Acetonitrile/Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

The method would be developed to achieve a baseline separation of the two enantiomer peaks (Resolution > 1.5). The enantiomeric excess is then calculated from the peak areas of the two enantiomers.

Advanced Titration and Electrochemical Methods for Acid-Base Characterization

While amides are generally considered neutral compounds in aqueous solution, understanding their very weak acidic and basic properties is important for predicting their behavior in different chemical environments. libretexts.org

Amides are significantly less basic than corresponding amines due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen lone pair. libretexts.org They are also weakly acidic, with the N-H proton having a pKa generally in the range of 16-18. libretexts.org

Titration Methods: Direct titration of the weak basicity or acidity of this compound in water is impractical. However, non-aqueous potentiometric titration is a viable technique. researchgate.net

Basicity Determination: The compound can be titrated in a non-aqueous acidic solvent, such as glacial acetic acid, with a strong acid titrant like perchloric acid. This method can quantify the amide, but care must be taken to exclude any more basic impurities, such as unreacted pentan-2-amine.

Acidity Determination: While less common, the very weak acidity of the N-H proton can be determined by titration with a very strong base in a non-aqueous, aprotic solvent.

Hydrolysis of the amide bond can occur under strongly acidic or basic conditions, yielding phenylacetic acid and pentan-2-amine. libretexts.org The progress of this hydrolysis can be monitored by titrating the products formed over time. For instance, in a basic hydrolysis, the consumption of the base or the formation of the amine can be followed. umich.eduarkat-usa.org

Electrochemical Methods: Electrochemical techniques like cyclic voltammetry can provide insights into the oxidation and reduction potentials of this compound. This information is valuable for understanding its electronic structure and potential reactivity in redox processes. mdpi.commdpi.com

Oxidation: The phenyl group and the amide functionality can be subject to electrochemical oxidation at sufficiently high potentials.

Reduction: The carbonyl group of the amide can be electrochemically reduced, though typically at very negative potentials.

These electrochemical parameters can be sensitive to the chemical environment and can be used to study interactions of the molecule with other species in solution.

Impurity Identification and Characterization in Synthetic Batches

The quality of a research-grade compound is defined by its purity profile. Identifying and characterizing impurities in synthetic batches of this compound is a critical step in quality control. Impurities can originate from starting materials, reagents, intermediates, side reactions, or degradation of the final product.

A common synthesis route for this compound would involve the acylation of pentan-2-amine with phenylacetyl chloride or a related activated derivative of phenylacetic acid. nih.govnih.govmdpi.com

Table 4: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source | Characterization Method |

| Phenylacetic acid | Hydrolysis of phenylacetyl chloride | HPLC, LC-MS |

| Pentan-2-amine | Unreacted starting material | GC-MS (potentially after derivatization), LC-MS |

| N,N'-dicyclohexylurea (DCU) | By-product if DCC is used as a coupling agent | HPLC, NMR |

| Diacylated amine | Side reaction (reaction of the product with another molecule of phenylacetyl chloride) | LC-MS, NMR |

| Over-alkylated products | Impurities in starting amine | GC-MS, LC-MS |

The primary tool for impurity identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An HPLC method, like the one described in section 7.1.1, separates the impurities from the main compound. The mass spectrometer then provides the mass of each impurity, which gives a strong clue to its identity. Further structural elucidation is achieved by fragmenting the impurity ion in the mass spectrometer (MS/MS) and analyzing the fragmentation pattern. For definitive structural confirmation, impurities may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

By establishing these advanced analytical methods, a comprehensive quality control framework can be implemented for this compound, ensuring the reliability and reproducibility of research conducted with this compound.

Concluding Remarks and Perspectives in N Pentan 2 Yl 2 Phenylacetamide Research

Summary of Key Academic Contributions and Methodological Advancements

Academic contributions directly focused on N-(pentan-2-yl)-2-phenylacetamide are not extensively documented in publicly available research. However, the broader family of N-substituted-2-phenylacetamides has been the subject of considerable scientific inquiry, providing a valuable framework for understanding the potential of this specific molecule.